

Technical Guide: Solubility Profiling of 4-(pentyloxy)benzenesulfonamide

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Compound of Interest

Compound Name: 4-(pentyloxy)benzenesulfonamide

CAS No.: 1141-94-2

Cat. No.: B077780

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Executive Summary

4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2) represents a critical structural motif in medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors where lipophilicity modulation is required to enhance membrane permeability. Unlike its parent compound, benzenesulfonamide, the introduction of the p-pentyloxy chain (C5) significantly alters the thermodynamic landscape of dissolution.

This guide outlines the physicochemical profile of the compound, predicts its solubility behavior based on Group Contribution Methods, and establishes a self-validating experimental workflow for precise solubility determination in pure and binary solvent systems.

Physicochemical Profile & Structural Analysis

The solubility behavior of **4-(pentyloxy)benzenesulfonamide** is governed by the competition between its polar sulfonamide "head" and its lipophilic pentyloxy "tail."

Table 1: Physicochemical Specifications

Property	Value / Description	Source/Derivation
Compound Name	4-(pentyloxy)benzenesulfonamide	IUPAC
CAS Number	1141-94-2	Chemical Registry
Molecular Formula	C ₁₁ H ₁₇ NO ₃ S	Stoichiometry
Molecular Weight	243.32 g/mol	Calculated
SMILES	CCCCCOc1ccc(S(N)(=O)=O)cc1	Structure
Est. ^{[1][2][3][4]} LogP	2.8 – 3.2	Predicted (vs. 0.3 for parent)
H-Bond Donors	1 (–NH ₂)	Structural Count
H-Bond Acceptors	3 (–SO ₂ –, –O–)	Structural Count

Structure-Property Relationship (SPR)

- The Sulfonamide Moiety (–SO₂NH₂): Acts as a strong hydrogen bond donor/acceptor, driving solubility in polar protic solvents (Methanol, Ethanol) and aprotic solvents (DMSO, Acetone).
- The Pentyloxy Chain (–OC₅H₁₁): Introduces significant London dispersion forces. This steric bulk disrupts the tight crystal lattice observed in unsubstituted benzenesulfonamide, potentially lowering the melting point, but drastically reducing aqueous solubility while enhancing solubility in non-polar organic solvents (Toluene, Ethyl Acetate).

Solubility Landscape: Predictive Analysis

In the absence of empirical data, we apply Hansen Solubility Parameters (HSP) to predict the solvent compatibility. The "Like Dissolves Like" principle suggests that **4-(pentyloxy)benzenesulfonamide** will exhibit peak solubility in solvents that balance its polar and non-polar domains.

Table 2: Predicted Solvent Compatibility Matrix

Ranking based on Relative Energy Difference (RED) estimation.

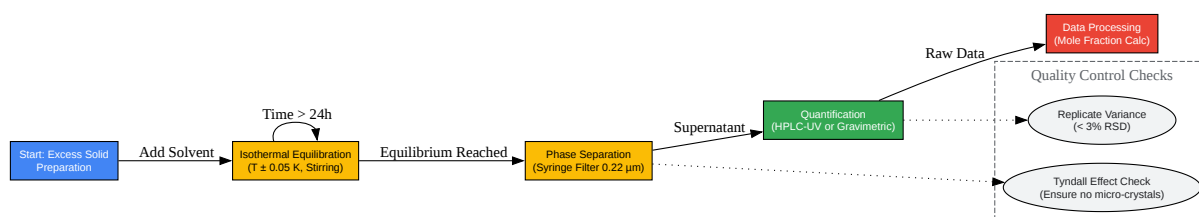
Solvent Class	Representative Solvent	Predicted Solubility	Mechanistic Rationale
Lower Alcohols	Methanol, Ethanol	High	H-bonding matches the sulfonamide head; alkyl chain is accommodated.
Polar Aprotic	Acetone, DMSO, DMF	Very High	Strong dipole interactions with –SO ₂ –; disrupts crystal lattice effectively.
Esters	Ethyl Acetate	Moderate-High	Good balance of polarity and lipophilicity; excellent for recrystallization.
Chlorinated	Dichloromethane	Moderate	Good dispersion interactions with the pentyloxy tail.
Water	Water	Very Low	Hydrophobic effect of the C5 chain overrides the hydrophilic sulfonamide group.
Alkanes	Hexane, Heptane	Low	Insufficient polarity to overcome the cohesive energy of the sulfonamide crystal lattice.

Experimental Protocol: Self-Validating Solubility Determination

To generate high-integrity data, the Isothermal Saturation Method with Laser Monitoring or Gravimetric Analysis is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Workflow Diagram (Graphviz)

The following diagram outlines the logical flow for determining mole fraction solubility ().



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Caption: Figure 1. Standardized Isothermal Saturation Workflow for determining thermodynamic solubility.

Detailed Methodology

- Preparation: Add excess **4-(pentyloxy)benzenesulfonamide** to a jacketed glass vessel containing the target solvent (e.g., 1-propanol).
- Equilibration: Stir the suspension using a magnetic stirrer at constant temperature (controlled by a circulating water bath, accuracy ± 0.05 K) for at least 24 hours.
- Verification: Stop stirring and allow settling for 2 hours. Use a laser pointer to check the supernatant; if a beam path is visible (Tyndall effect), micro-suspension persists—centrifugation is required.
- Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a $0.22\ \mu\text{m}$ PTFE filter to remove any solids.

- Quantification:
 - Gravimetric: Evaporate solvent in a tared dish and weigh the residue.
 - HPLC: Dilute with mobile phase and analyze peak area against a calibration curve (Recommended wavelength: ~260-270 nm, characteristic of the benzene-sulfonamide chromophore).

Thermodynamic Modeling & Data Correlation

Once experimental data (

) is obtained, it must be correlated using semi-empirical models to allow for interpolation and calculation of thermodynamic properties (Enthalpy

, Entropy

).

Table 3: Mathematical Models for Solubility

Model Name	Equation	Application
Modified Apelblat		Best for non-ideal solutions; accounts for temperature dependence of enthalpy.
van't Hoff		Linear regression for narrow temperature ranges; provides rapid thermodynamic insight.
Yaws Model		High-precision fitting for wide temperature ranges.

Thermodynamic Calculation: The apparent standard enthalpy of dissolution (

) is derived from the slope of the van't Hoff plot (

vs

):

Note: For **4-(pentyloxy)benzenesulfonamide**, dissolution is expected to be endothermic (), meaning solubility increases with temperature.[5]

References

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- To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 4-(pentyloxy)benzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:

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